molecular formula C20H20N2O3 B5651490 2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one

Cat. No.: B5651490
M. Wt: 336.4 g/mol
InChI Key: ANHMBGYPNFTSIP-UHFFFAOYSA-N
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Description

2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethoxy-1-indanone
  • 2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-1H-isoquinoline

Uniqueness

2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,3-dimethoxy-6,6-dimethyl-5H-isoquinolino[1,2-b]quinazolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2)11-12-9-16(24-3)17(25-4)10-14(12)18-21-15-8-6-5-7-13(15)19(23)22(18)20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHMBGYPNFTSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NC4=CC=CC=C4C(=O)N31)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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